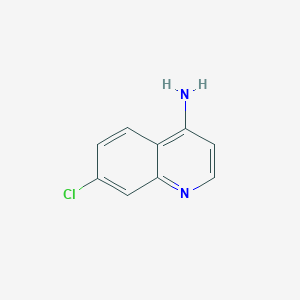

7-chloroquinolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

7-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRZSRWMMUGOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152593 | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-40-9 | |

| Record name | 4-Amino-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-7-CHLOROQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ6Y866TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alchemist's Guide to a Privileged Scaffold: Novel Synthesis Methods for 7-Chloroquinolin-4-amine and Its Derivatives

Abstract

The 7-chloroquinolin-4-amine core is a cornerstone in medicinal chemistry, most notably as the pharmacophore of the seminal antimalarial drug, chloroquine.[1][2] The continued emergence of drug-resistant pathogens necessitates the development of novel derivatives and, consequently, more efficient and versatile synthetic routes to this privileged scaffold. This in-depth technical guide moves beyond canonical methods to explore contemporary, field-proven strategies for the synthesis of this compound and its analogues. We will dissect the causality behind experimental choices in both classical and novel synthetic pathways, providing detailed protocols and comparative data to empower researchers in drug discovery and development. This guide is designed to be a self-validating system, with each protocol and mechanistic claim supported by authoritative references.

Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a versatile and highly significant scaffold in the development of therapeutic agents.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The archetypal molecule, this compound, forms the core of chloroquine and hydroxychloroquine, drugs that have been pivotal in the fight against malaria for decades.[2] However, the rise of drug resistance has spurred a renaissance in the synthetic chemistry of 4-aminoquinolines, with a focus on creating novel analogues that can overcome these challenges.[1][5] This guide will provide a comprehensive overview of the synthetic landscape, from traditional methods to cutting-edge catalytic systems.

Classical Synthesis: The Enduring Workhorse of Nucleophilic Aromatic Substitution (SNAr)

The most traditional and widely practiced method for the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and a suitable amine.[6][7] This method's enduring popularity lies in its simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The quinoline ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at the 4-position is further activated towards nucleophilic attack by the adjacent nitrogen. The reaction proceeds through a Meisenheimer-like intermediate, where the amine attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic σ-complex. Subsequent elimination of the chloride ion restores aromaticity and yields the desired 4-aminoquinoline product.

Caption: Generalized SNAr mechanism for 4-aminoquinoline synthesis.

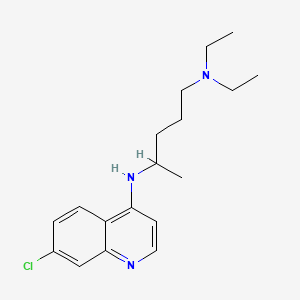

Experimental Protocol: A Classic Condensation

The following is a representative protocol for the synthesis of N-benzyl-7-chloroquinolin-4-amine derivatives, adapted from the literature.[1]

Step 1: Reactant Setup

-

In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent), the desired benzylamine derivative (1.1-1.5 equivalents), potassium carbonate (1.2 equivalents), and triethylamine (as a base and solvent).

-

Add N-methyl-2-pyrrolidone (NMP) as a high-boiling solvent.

Step 2: Reaction

-

Heat the reaction mixture to 130-150 °C and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Novel Synthetic Strategies: Expanding the Synthetic Chemist's Toolkit

While the SNAr reaction is robust, the need for more efficient, greener, and diverse synthetic routes has led to the development of several novel methods. These approaches often employ metal catalysis, microwave irradiation, or one-pot procedures to achieve higher yields, shorter reaction times, and broader substrate scope.

Palladium-Catalyzed Dehydrogenative Aromatization

A recent and elegant approach involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines.[3][4] This method provides direct access to 4-aminoquinolines from readily available precursors.

Causality: The reaction is catalyzed by a palladium(II) species, which facilitates the oxidative dehydrogenation of the dihydroquinolinone, leading to the aromatic quinoline ring system. Copper(II) acetate is often used as a co-oxidant to regenerate the active palladium catalyst.

Key Features:

-

Catalyst: Pd(OAc)2

-

Oxidant: Cu(OAc)2

-

Ligand: 1,10-phenanthroline

-

Solvent: Pivalic acid

-

Temperature: 140 °C

-

Atmosphere: Oxygen balloon

This method has shown excellent group tolerance for both the amine and the quinoline core, enabling the synthesis of complex molecules like chloroquine and amodiaquine in good yields.[3][4]

Caption: Palladium-catalyzed dehydrogenative aromatization workflow.

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as reduced reaction times, higher yields, and often, cleaner reactions.[8][9][10] The synthesis of this compound derivatives is particularly amenable to this technology.[8][11]

Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates and, in some cases, enable reactions to proceed under solvent-free conditions.[8]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional Heating | 12-14 hours | 49-65 | Reflux in acetonitrile | [3] |

| Microwave Irradiation | 20-30 minutes | 80-95 | DMSO, 140-180 °C | [3][4] |

| Ultrasound Irradiation | 30 minutes | 78-89 | Ethanol, 90 °C | [6] |

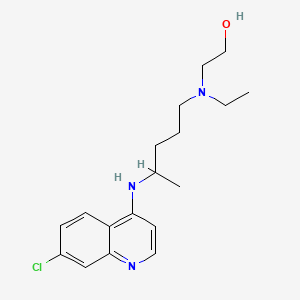

Experimental Protocol: Microwave-Assisted Synthesis of Amino Acid Derivatives of 7-Chloroquinoline [11]

Step 1: Reactant Setup

-

In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 equivalent), the desired amino acid derivative (1.1 equivalents), and a suitable base (e.g., triethylamine).

-

Add a polar solvent such as THF or DMSO.

Step 2: Microwave Irradiation

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at a set temperature (e.g., 70 °C) for a short duration (e.g., 1 hour).

Step 3: Work-up and Purification

-

After cooling, purify the product by crystallization or column chromatography.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and purification steps. Several MCRs have been developed for the synthesis of 4-aminoquinoline derivatives.

Example: Imidoylative Sonogashira/Cyclization Cascade [3][4]

This three-component reaction involves the coupling of an alkyne, an amine, and a dihaloarene, catalyzed by palladium and copper. The reaction proceeds through a cascade of imidoylation, Sonogashira coupling, and intramolecular cyclization to afford 2-(alkyl/aryl)-4-aminoquinolines.

Key Reagents:

-

Catalyst: Pd(OAc)2

-

Ligand: Xantphos

-

Co-catalyst: CuBr

-

Base: Cs2CO3

-

Solvent: DMF

-

Temperature: 90 °C

Synthesis of Key Derivatives and Analogues

The versatility of the this compound scaffold allows for extensive derivatization to modulate its biological activity.

Modification of the Amine Side Chain

A primary strategy for developing novel 4-aminoquinoline derivatives is the modification of the amine side chain at the 4-position. This can be achieved by using a diverse range of primary and secondary amines in the SNAr reaction or other coupling methods.[1][5][12] The nature of the side chain is crucial for activity against drug-resistant strains of pathogens.[13]

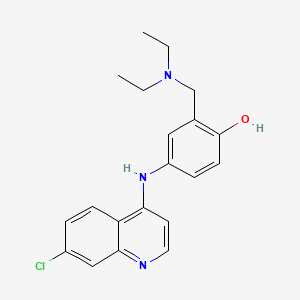

Substitution at Other Positions of the Quinoline Ring

While the 7-chloro substituent is a hallmark of many active compounds, modifications at other positions of the quinoline ring have been explored to fine-tune the molecule's properties.[14][15] Metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Negishi couplings, are powerful tools for introducing aryl, ether, and alkyl substituents at the 7-position, starting from a 7-bromo-4-chloroquinoline intermediate.[14]

Conclusion

The synthesis of this compound and its derivatives continues to be an active and evolving field of research. While classical SNAr reactions remain a reliable method, novel strategies employing metal catalysis, microwave irradiation, and multi-component reactions offer significant advantages in terms of efficiency, sustainability, and the ability to generate diverse libraries of compounds. The in-depth understanding of the mechanisms and the practical application of the protocols detailed in this guide will empower researchers to design and synthesize the next generation of 4-aminoquinoline-based therapeutics.

References

- 4-Aminoquinoline: a comprehensive review of synthetic str

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

- Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. [Link]

- Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkyl

- Recent developments in antimalarial activities of 4-aminoquinoline deriv

- Synthesis of 7-chloroquinolinyl-4-amino-N-(substituted)-benzamides as potential antitubercular agents.

- Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5.

- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry. [Link]

- Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv

- Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. [Link]

- Process for preparing 4-amino-7-chloro-quinoline.

- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]

- Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction.

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

Sources

- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 2. malariaworld.org [malariaworld.org]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 14. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

Introduction: The Strategic Importance of 7-Chloroquinolin-4-amine

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Chloroquinolin-4-amine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1198-40-9), a pivotal chemical intermediate in the pharmaceutical industry. Primarily serving as the foundational scaffold for the synthesis of critical antimalarial drugs, including Chloroquine and Hydroxychloroquine, its derivatives are also under active investigation for their potential as anticancer and antimicrobial agents. This guide details the compound's core physicochemical properties, spectroscopic signature, chemical reactivity, and established protocols for its synthesis and analysis. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the handling and application of this important molecule.

This compound is an aromatic heterocyclic amine that holds a significant position in medicinal chemistry.[1] Its structure is the cornerstone of the 4-aminoquinoline class of drugs, a group that has had a profound impact on global health for decades.[2] The primary utility of this compound lies in its role as a key precursor to Chloroquine and Hydroxychloroquine, drugs historically vital in the treatment and prevention of malaria.[3][4] The mechanism of action for these drugs is rooted in their ability to complex with ferriprotoporphyrin IX in the malaria parasite, inhibiting its detoxification to hemozoin and leading to parasite death.[1]

Beyond its established role in antimalarial therapeutics, the 7-chloroquinoline scaffold is a "privileged structure" in drug discovery, demonstrating a remarkable capacity for molecular modification to target a diverse range of biological pathways. Consequently, research has expanded to explore derivatives of this compound for their cytotoxic effects against various cancer cell lines and for broader antimicrobial applications.[5][6] This guide serves as a centralized technical resource, consolidating the essential chemical and physical data required for the effective utilization of this compound in research and development settings.

Physicochemical and Structural Properties

The physical properties of this compound dictate its behavior in both storage and reaction environments. It is typically supplied as an off-white to light brown solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1198-40-9 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [8] |

| Molecular Weight | 178.62 g/mol | [8] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 150-152.5 °C | [1][8] |

| Boiling Point | 366.8 ± 27.0 °C (Predicted) | [1][8] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [1][8] |

| pKa (Conjugate Acid) | 7.49 ± 0.50 (Predicted) | [1] |

| XLogP3 | 2.3 | [8] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on its structure and information from synthesis protocols, a qualitative profile can be established. It is sparingly soluble in water.[8] Its basic amine functionality and aromatic character confer solubility in various organic solvents. It is commonly dissolved in alcohols like ethanol, particularly upon heating, as seen in synthesis procedures.[4] For analytical purposes and in biological assays, it is often dissolved in dimethyl sulfoxide (DMSO).[2]

Acidity and Basicity (pKa)

The predicted pKa of the protonated amine is approximately 7.49, indicating it is a weak base.[1] This property is of critical importance for its physiological behavior and its role in drug action. At physiological pH (~7.4), the amine group will exist in a significant equilibrium between its protonated (cationic) and neutral forms. This balance is crucial for membrane permeability and for the accumulation of its derivatives, like Chloroquine, in the acidic food vacuole of the malaria parasite—a key step in its mechanism of action.

Spectroscopic Characterization: The Molecular Fingerprint

The structural identity and purity of this compound are definitively established through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, collectively forming a comprehensive "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the quinoline ring system will appear as doublets and multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment and proximity to the chloro and amino substituents. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom in the molecule. Based on data from derivatives, the expected chemical shifts for the quinoline core carbons are well-defined.[5] The electron-withdrawing chlorine atom and the electron-donating amine group significantly influence the chemical shifts of the carbons to which they are attached and their neighbors. Representative ¹³C NMR chemical shifts for the core quinoline structure are detailed in Table 2.

Table 2: Representative ¹³C NMR Chemical Shifts for the 7-Chloroquinoline Core

| Carbon Atom | Representative Chemical Shift (δ, ppm) | Source |

| C2 | 150.7 | [5] |

| C3 | 99.2 | [5] |

| C4 | 152.4 | [5] |

| C4a (C10) | 117.9 | [5] |

| C5 | 124.7 | [5] |

| C6 | 124.5 | [5] |

| C7 | 133.8 | [5] |

| C8 | 127.9 | [5] |

| C8a (C9) | 149.5 | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretching: Medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

-

C=C and C=N Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

-

C-Cl Stretching: A strong band typically found in the 1000-1100 cm⁻¹ region, indicative of the aryl-chloride bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approx. 178.6). The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[7]

Chemical Synthesis and Reactivity

The primary route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline.[4] This reaction forms the basis for the production of nearly all 4-aminoquinoline drugs.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position. This enhanced reactivity is a direct consequence of the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Sources

- 1. 7-Chloro-4-quinolinamine | 1198-40-9 [chemicalbook.com]

- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

7-chloroquinolin-4-amine mechanism of action in biological systems

**A Technical Guide to the

Mechanisms of Action of 7-Chloroquinolin-4-amine**

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine (CQ) and its derivative, hydroxychloroquine (HCQ).[1][2] Initially developed for its profound antiplasmodial activity, the biological repertoire of this chemical entity is now understood to be far broader, encompassing significant immunomodulatory, antiviral, and anticancer properties. This guide provides an in-depth exploration of the core mechanisms through which this compound and its derivatives exert their effects on biological systems. We will deconstruct its action from the acidic digestive vacuole of the malaria parasite to the lysosomes of mammalian cells, detailing the key molecular interactions and downstream consequences. Furthermore, this document provides field-tested experimental protocols for researchers to investigate these mechanisms, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and biomedical research.

The Primary Mechanism: Antimalarial Action via Heme Detoxification Disruption

The quintessential mechanism of action for this compound derivatives like chloroquine is the disruption of heme detoxification in the intra-erythrocytic stages of the Plasmodium falciparum parasite.[3][4]

Causality of the Mechanism

Plasmodium parasites digest vast quantities of host hemoglobin within an acidic organelle known as the digestive vacuole (DV) to obtain essential amino acids. This process releases large amounts of toxic, free ferrous heme (Fe(II)-protoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin, which is biochemically equivalent to β-hematin.[3][5]

Chloroquine, being a weak base, accumulates to high concentrations in the acidic DV.[6][7] Here, it is proposed to interfere with hemozoin formation through several concerted actions:

-

Capping Hemozoin Chains: Chloroquine is thought to bind to the growing faces of the hemozoin crystal, preventing further heme monomers from being added and effectively "capping" the polymerization process.[8][9]

-

Complexation with Heme: CQ forms a complex with free heme, which prevents its incorporation into the hemozoin crystal. This complex is itself toxic to the parasite.[10]

The resulting accumulation of free or complexed heme leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.[3][10]

Visualization of Antimalarial Action

The following diagram illustrates the inhibition of heme polymerization within the parasite's digestive vacuole.

Caption: Disruption of autophagic flux via lysosomal neutralization.

Experimental Protocols for Mechanistic Investigation

To empower researchers, this section provides validated, step-by-step protocols for assessing the core mechanisms of this compound derivatives.

Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA)

This assay quantifies a compound's ability to inhibit the formation of β-hematin (hemozoin) from a heme source, directly testing the primary antimalarial mechanism.

Principle: Free heme (hematin) is soluble in a basic solution but will precipitate as β-hematin when the pH is lowered. An inhibitor will complex with heme, keeping it in the soluble fraction after centrifugation. The amount of polymerized heme is quantified by dissolving the pellet and measuring its absorbance.

Materials:

-

Hematin

-

Sodium hydroxide (NaOH), 0.2 M

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Test compound (e.g., this compound derivative)

-

Positive control: Chloroquine diphosphate

-

96-well microplate, centrifuge, microplate reader

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of hematin in 0.2 M NaOH.

-

Prepare serial dilutions of the test compound and chloroquine in DMSO or an appropriate solvent.

-

-

Assay Setup: [11][12][13] * In a microtube, add 100 µL of the 1 mM hematin solution.

-

Add 50 µL of the test compound at various concentrations (in triplicate). Use solvent as a negative control and chloroquine as a positive control.

-

-

Initiation of Polymerization: [14][15] * To initiate the reaction, add 50 µL of glacial acetic acid (to achieve a final pH of ~2.6-3.0).

-

Incubate the mixture at 37°C for 24 hours to allow for polymerization. [11][12][13]4. Pelleting and Washing:

-

Centrifuge the tubes at 8,000 rpm for 10 minutes to pellet the polymerized β-hematin. [14][15] * Carefully remove the supernatant, which contains unpolymerized heme.

-

Wash the pellet three times with 200 µL of DMSO to remove any residual unpolymerized heme, centrifuging after each wash. [14][15]5. Quantification:

-

Dissolve the final, washed pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin back to soluble heme. [13][14] * Transfer 100 µL of this solution to a 96-well plate and read the absorbance at 405 nm. [12][14]6. Data Analysis:

-

Calculate the percentage of inhibition relative to the negative control.

-

Determine the IC50 value (the concentration that inhibits 50% of β-hematin formation) by plotting inhibition versus log concentration.

-

Self-Validation:

-

The positive control (chloroquine) should yield a consistent and known IC50 value.

-

The negative control should show a high absorbance value, indicating robust polymerization.

-

A clear dose-response curve should be observed for active compounds.

Protocol: Autophagic Flux Assay via LC3-II Western Blot

This protocol measures a compound's effect on autophagic flux by monitoring the levels of the autophagosome marker protein, LC3-II.

Principle: During autophagy, the cytosolic protein LC3-I is converted to LC3-II and recruited to the autophagosome membrane. An inhibitor of autophagy, like chloroquine, blocks the degradation of autophagosomes, leading to an accumulation of LC3-II. Comparing LC3-II levels in the presence and absence of a lysosomal inhibitor allows for the measurement of "autophagic flux." [16][17][18] Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound (e.g., hydroxychloroquine)

-

Lysosomal inhibitor (e.g., Chloroquine at 50 µM or Bafilomycin A1 at 100 nM) [19]* RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels (a 12% or gradient gel is recommended to separate LC3-I and LC3-II) [18]* PVDF membrane

-

Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals NB100-2220) [18]* Loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody and ECL substrate

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Prepare four treatment groups: (1) Untreated (control), (2) Test compound alone, (3) Lysosomal inhibitor alone, (4) Test compound + Lysosomal inhibitor. [18] * Causality Note: The group with the lysosomal inhibitor alone establishes the basal autophagic flux, while the combination group reveals if the test compound is an inducer or inhibitor. If the test compound is an inhibitor like CQ, its effect will be similar to the lysosomal inhibitor alone.

-

Incubate for a predetermined time (e.g., 16-24 hours). Add the lysosomal inhibitor for the last 2-4 hours of the incubation. [18]2. Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer. [19] * Sonicate briefly and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting: [19] * Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect signal using an ECL substrate.

-

Strip and re-probe the membrane for a loading control.

-

-

Data Analysis:

-

The lysosomal inhibitor control group (Chloroquine or Bafilomycin A1) must show a significant accumulation of LC3-II compared to the untreated group.

-

The loading control should be consistent across all lanes.

-

Two distinct bands for LC3-I (higher MW) and LC3-II (lower MW) should be visible.

Visualization of Experimental Workflow: Autophagic Flux Assay

Caption: Step-by-step workflow for the autophagic flux assay.

Quantitative Data Summary

The biological activity of this compound derivatives is highly context-dependent. The following table summarizes representative inhibitory concentrations to provide a quantitative perspective on their potency in different systems.

| Compound | Assay / System | Target | IC50 / EC50 Value | Reference |

| Chloroquine | Heme Polymerization Inhibition | β-hematin formation | 1.478 mM | [11] |

| Chloroquine | P. falciparum (W2 Strain) Growth | Parasite Viability | < 10 µM | [2] |

| Hydroxychloroquine | Autophagy Inhibition (in vitro) | Autophagic Flux | 25-100 µM (effective range) | [21] |

| Chloroquine Analog VIII | TLR9 Antagonism | TLR9 Signaling | 0.5 nM | [22] |

Note: IC50 values can vary significantly based on specific assay conditions, cell lines, and parasite strains used.

Conclusion and Future Outlook

The this compound scaffold represents a remarkable example of a privileged structure in pharmacology. Its journey from a specific antimalarial agent to a broad-spectrum modulator of fundamental cellular processes like autophagy highlights the intricate interplay between a drug's physicochemical properties and its biological targets. The primary antimalarial action is a well-defined process of disrupting heme detoxification, while its effects in mammalian systems are elegantly explained by the principles of lysosomotropism.

Future research will likely focus on refining this scaffold to enhance specificity for desired targets—for example, designing derivatives that more potently inhibit autophagy in cancer cells while minimizing off-target effects. Understanding how these compounds modulate the tumor microenvironment and immune cell function remains a fertile ground for discovery. [23]The robust and validated protocols provided herein serve as a foundational toolkit for researchers dedicated to unraveling the full therapeutic potential of this versatile chemical entity.

References

- LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology.

- Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC. PubMed Central.

- Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers.

- On the molecular mechanism of chloroquine's antimalarial action. PubMed.

- On the molecular mechanism of chloroquine's antimalarial action - PMC. NIH.

- LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Springer Nature.

- The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. MDPI.

- Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC. PubMed Central.

- Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function | Request PDF. ResearchGate.

- In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Semantic Scholar.

- Application Notes and Protocols: Studying Hemozoin Polymerization Inhibition. BenchChem.

- Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation | Request PDF. ResearchGate.

- How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.

- Time-dependent effects of chloroquine on pH of hepatocyte lysosomes. PubMed.

- Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. PubMed.

- Involvement of heme in the antimalarial action of chloroquine - PMC. NIH.

- Effect of chloroquine on heme polymerization; the molecular mechanism.... ResearchGate.

- Chloroquine Prevents Progression of Experimental Pulmonary Hypertension via Inhibition of Autophagy and Lysosomal Bone Morphogenetic Protein Type II Receptor Degradation. AHA Journals.

- Lysosomotropic agents: Impact on lysosomal membrane permeabilization and cell death | Request PDF. ResearchGate.

- Lysosomes, pH and the antimalarial action of chloroquine. ResearchGate.

- In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC. PubMed Central.

- Drugs, Metabolites, and Lung Accumulating Small Lysosomotropic Molecules: Multiple Targeting Impedes SARS-CoV-2 Infection and Progress to COVID-19 - PMC. PubMed Central.

- Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC. PubMed Central.

- Time-dependent effects of chloroquine on pH of hepatocyte lysosomes. Mayo Clinic.

- Western Blot protocol specific for LC3 Antibody (NB100-2331). Novus Biologicals.

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. NIH.

- Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII.

- Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing.

- Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC. NIH.

- How Does Hydroxychloroquine (HCQ) Work?. YouTube.

- Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine. Frontiers.

- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.

- [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.

- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC. NIH.

- 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of heme in the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journal.uii.ac.id [journal.uii.ac.id]

- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 19. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 20. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Chloroquinolin-4-Amine: Therapeutic Targets and Biological Activities

Abstract

The 7-chloroquinolin-4-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for some of the most impactful drugs developed, including the renowned antimalarial agent chloroquine. While its historical significance is rooted in infectious disease, contemporary research has unveiled a remarkable breadth of biological activities, positioning this chemical moiety at the forefront of drug discovery for oncology, immunology, and virology. This technical guide provides an in-depth analysis of the core biological activities and therapeutic targets associated with this compound and its derivatives. We will explore its established mechanisms of action, from the disruption of parasitic heme metabolism to the modulation of cellular autophagy, and detail the experimental methodologies required to investigate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Introduction: The Enduring Legacy of a Privileged Scaffold

This compound is a heterocyclic aromatic amine that serves as the fundamental building block for the class of 4-aminoquinoline drugs.[1] Its simple yet elegant structure belies a profound pharmacological importance. The presence of the chlorine atom at the 7-position and the amino group at the 4-position are critical for the biological activities observed in its many derivatives.[2] The most famous of these, chloroquine and hydroxychloroquine, have been mainstays in the treatment of malaria and autoimmune diseases for decades.[1][3]

The enduring interest in this scaffold stems from its unique physicochemical properties. As a weak base, it readily traverses cell membranes and accumulates in acidic intracellular compartments, such as lysosomes and the digestive vacuole of the malaria parasite.[4][5] This "ion trapping" mechanism is central to many of its biological effects and provides a clear causal link between chemical structure and therapeutic action.[5] In recent years, the discovery that 4-aminoquinolines can potently inhibit autophagy has triggered a renaissance in their investigation, particularly as chemosensitizing agents in cancer therapy.[6][7] This guide synthesizes the foundational knowledge and cutting-edge research surrounding this remarkable molecule.

Primary Biological Activities and Therapeutic Arenas

The this compound core has been successfully exploited to generate compounds with a wide spectrum of activities.

Antimalarial Activity

The primary and most well-documented application of 4-aminoquinoline derivatives is in the treatment of malaria caused by Plasmodium species.[8] Chloroquine was once the first-line therapy worldwide, and though resistance is now widespread, the scaffold remains a vital component in combination therapies and new drug design.[4][9] The activity is potent against the erythrocytic (blood) stages of the parasite, where it interferes with a critical detoxification pathway.[2]

Anticancer Activity

A substantial body of research demonstrates the potent cytotoxic and antiproliferative effects of this compound derivatives against a multitude of human cancer cell lines, including breast, colon, lung, melanoma, and leukemia.[10][11][12][13] The anticancer activity is often multifaceted, arising from the induction of apoptosis, cell cycle arrest, and, most notably, the inhibition of autophagy, which is a key survival mechanism for cancer cells under metabolic stress.[14][15] Derivatives are being actively investigated both as standalone agents and as adjuvants to enhance the efficacy of conventional chemotherapies and radiation.[7][15]

Anti-inflammatory and Immunomodulatory Roles

Derivatives such as hydroxychloroquine are widely used in the management of autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus.[3] The mechanism is linked to the modulation of innate immune signaling pathways. By accumulating in endosomes, 4-aminoquinolines can inhibit Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are sensors of nucleic acids that can trigger inflammatory cascades.[16][17] This reduces the production of pro-inflammatory cytokines, making them valuable anti-inflammatory agents.[18]

Antiviral Properties

The ability of 4-aminoquinolines to raise the pH of endosomes has been shown to interfere with the replication cycle of several viruses.[4] This mechanism can inhibit the pH-dependent fusion of viral and endosomal membranes, a critical step for the entry of many viruses into the host cell. While early in vitro promise against viruses like SARS-CoV-2 did not translate into definitive clinical efficacy for chloroquine and hydroxychloroquine, the underlying mechanism remains a valid strategy for broad-spectrum antiviral development.[3][4]

Key Molecular Mechanisms and Therapeutic Targets

The diverse biological effects of this compound derivatives can be traced to two primary, well-characterized mechanisms of action.

Target 1: Heme Polymerization in Plasmodium

Expertise & Causality: Inside the red blood cell, the malaria parasite digests vast quantities of host hemoglobin as a source of amino acids. This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin within its acidic digestive vacuole.[8]

4-aminoquinolines, being weak bases, become protonated and trapped within this acidic vacuole, reaching high concentrations.[4] Here, they cap the growing hemozoin crystal by forming a complex with heme, preventing further polymerization.[5] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[9] The 7-chloro group is essential for this high-affinity binding and activity.[2]

Caption: Mechanism of Autophagy Inhibition.

Quantitative Data Summary: Antiproliferative Activity

To illustrate the therapeutic potential of this scaffold in oncology, the following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values for various this compound derivatives against selected human cancer cell lines, as reported in the literature.

| Compound/Derivative | Cancer Cell Line | Cell Type | Reported GI₅₀/IC₅₀ (µM) | Reference |

| Derivative 9 | HCT-116 | Colon Carcinoma | 21.41 | [10] |

| Derivative 9 | HeLa | Cervical Carcinoma | 21.41 | [10] |

| Derivative 3 | HCT-116 | Colon Carcinoma | 23.39 | [10] |

| Derivative 3 | MCF-7 | Breast Adenocarcinoma | >50 | [10] |

| Hybrid 5d | HuT78 | T-cell Lymphoma | 0.4 | [12] |

| Hybrid 5d | THP-1 | Acute Monocytic Leukemia | 0.6 | [12] |

| Hybrid 5d | Raji | Burkitt's Lymphoma | 4.3 | [12] |

| Hybrid 25 | SNB-75 | CNS Cancer | 0.05 | [19] |

| Hybrid 37 | SR | Leukemia | 0.07 | [19] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | 8.73 | [13][20] |

| Carbamate 4b | A2780 | Ovarian Cancer | 2.81 (µg/mL) | [21] |

| Carbamate 4b | MCF-7 | Breast Cancer | 5.69 (µg/mL) | [21] |

Note: Direct comparison between studies should be made with caution due to variations in experimental protocols and assay conditions.

Experimental Protocols & Methodologies

A critical aspect of drug discovery is the use of robust and validated assays. Here, we detail a standard protocol for assessing the cytotoxic effects of novel this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Self-Validating System & Trustworthiness: This protocol includes essential controls (untreated and vehicle) to account for background absorbance and any potential effects of the solvent. The dose-response curve generated is a self-validating measure; a clear sigmoidal curve indicates a specific inhibitory effect rather than a random artifact.

Experimental Workflow Visualization

The path from initial compound synthesis to validated hit involves a logical progression of assays.

Caption: Drug Discovery Workflow for Novel Derivatives.

Future Directions and Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its journey from an antimalarial workhorse to a versatile platform for anticancer and anti-inflammatory drug design is remarkable. Future research will likely focus on several key areas:

-

Target Specificity: Designing derivatives that more selectively target specific pathways (e.g., a particular kinase or autophagy-related protein) to improve efficacy and reduce off-target effects.

-

Overcoming Resistance: Developing novel analogs that can circumvent established resistance mechanisms, both in malaria and in cancer. [22][23]* Combination Therapies: Systematically identifying synergistic combinations with existing targeted therapies and immunotherapies to achieve superior clinical outcomes. [7]* Neurodegenerative Diseases: Expanding on initial findings that link this scaffold to targets like NR4A2, which could open new therapeutic avenues for conditions such as Parkinson's disease. [24][25] In conclusion, this compound is far more than a historical relic. It is a dynamic and clinically relevant scaffold with well-defined mechanisms of action and vast untapped potential. For drug discovery professionals, it represents a validated starting point for the development of innovative therapies to address some of the most pressing challenges in global health.

References

- El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Kaur, K., et al. (2010). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Current Pharmaceutical Design, 16(8), 913-936. [Link]

- Dave, M. A., & Desai, N. S. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-463.

- Ginsburg, H., & Krugliak, M. (1992). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de la Société Belge de Médecine Tropicale, 72 Suppl 1, 59-66. [Link]

- Kim, J., et al. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Bulletin of the Korean Chemical Society, 43(8), 994-1000. [Link]

- O'Neill, P. M., et al. (2003). 4-aminoquinolines as Antimalarial Drugs. Mini reviews in medicinal chemistry, 3(6), 533-545.

- Cai, Y., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? Pharmacological Research, 158, 104904. [Link]

- Egan, T. J. (2008). 4-aminoquinolines. Malaria: Drugs, Disease and Post-genomic Biology, 85-133.

- de Souza, M. V. N., et al. (2011). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Letters in Drug Design & Discovery, 8(1), 53-57. [Link]

- de Oliveira, R. B., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4749-4755. [Link]

- El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

- Ghasemi, S., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders Drug Targets, 21(4), 589-603. [Link]

- Singh, A., et al. (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 60(3), 1599-1608. [Link]

- Burgess, S. J., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(12), 4133-4143.

- Aday, B., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(1), 1234-1245. [Link]

- Pešić, M., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3328. [Link]

- Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(10), 3947-3960. [Link]

- Wikipedia. (n.d.). 4-Aminoquinoline. [Link]

- Insuasty, B., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 20(4), 6894-6912. [Link]

- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3939-3942. [Link]

- Sedgwick, D. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13393-13407. [Link]

- Kim, K. S., et al. (2021). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1329-1339. [Link]

- Genedani, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(10), 1039. [Link]

- Romero, A. H., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1384073. [Link]

- Romero, A. H., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3939-3942. [Link]

- da Silva Neto, G. J., et al. (2023). Evaluation of the biological activity of different 4-aminoquinolines for the development of new drugs against painful and inflammatory disorders. European Journal of Medicinal Chemistry Reports, 8, 100109.

- Wozniak, K., et al. (2022). The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells. Cancers, 14(7), 1823. [Link]

- Kim, K. S., et al. (2021). 4-amino-7-chloroquinoline derivatives for treating Parkinsons disease: Implications for drug discovery.

- Jani, P. K., et al. (2021). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Melanoma Research, 31(2), 111-120. [Link]

- Buonomo, R., et al. (2022). Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models. Journal of Experimental & Clinical Cancer Research, 41(1), 213. [Link]

- Wang, Y., et al. (2017). Inhibiting autophagy with chloroquine enhances the anti-tumor effect of high-LET carbon ions via ER stress-related apoptosis. Medical Oncology, 34(2), 25. [Link]

- Qu, X., et al. (2017). Autophagy inhibitor chloroquine increases sensitivity to cisplatin in QBC939 cholangiocarcinoma cells by mitochondrial ROS. PLOS ONE, 12(3), e0173712. [Link]

Sources

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibiting autophagy with chloroquine enhances the anti-tumor effect of high-LET carbon ions via ER stress-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 17. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Topic: Exploring the Structure-Activity Relationship (SAR) of 7-Chloroquinolin-4-amine Analogs

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 7-chloroquinolin-4-amine scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore of the pivotal antimalarial drug, chloroquine. For decades, it has been a primary tool in the fight against malaria.[1] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have severely compromised its efficacy, necessitating a concerted effort to develop new chemical entities capable of overcoming these resistance mechanisms.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs. By dissecting the core structure into its key components—the quinoline ring, the 7-position substituent, and the 4-amino side chain—we will elucidate the chemical causality behind antimalarial potency and the strategies employed to restore activity against resistant parasites. This document serves as a resource for drug development professionals, synthesizing field-proven insights with detailed experimental protocols and quantitative data to guide the rational design of next-generation antimalarials.

The Pharmacological Significance of the this compound Core

The fundamental mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][3] The parasite digests hemoglobin, releasing toxic heme. To protect itself, it polymerizes heme into an inert crystal, hemozoin. As weak bases, 4-aminoquinolines accumulate in the acidic digestive vacuole, where they are protonated.[3] They then bind to heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite.[1][3] The SAR of this class of compounds is intrinsically linked to this mechanism, governing the molecule's ability to accumulate in the vacuole and interact with heme.

The diagram below illustrates the core pharmacophore and the key points of modification that dictate its biological activity.

Caption: Generalized workflow for the synthesis of analogs.

Protocol 1: General Synthesis of 4-Aminoquinoline Analogs [4][5][6]

-

Reactant Preparation : In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF) or prepare for a neat reaction.

-

Amine Addition : Add the desired primary or secondary amine side chain (typically 1.0 to 3.0 equivalents). If required, add a non-nucleophilic base such as triethylamine (TEA) (2.0 equivalents) to act as an acid scavenger.

-

Reaction : Heat the mixture to reflux (typically 80-130°C) or via microwave irradiation (120°C). Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the reactivity of the amine. [4]4. Work-up : After cooling, dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it in vacuo.

-

Purification : Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final compound. [7]6. Characterization : Confirm the structure of the purified compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). [5][8]

Protocol 2: In Vitro Antiplasmodial Activity Assay

[1][7] The efficacy of synthesized compounds is determined by measuring their ability to inhibit the growth of P. falciparum cultures in vitro.

-

Parasite Culture : Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 for CQ-S, Dd2 or K1 for CQ-R) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine. Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation : Prepare stock solutions of the test compounds in DMSO. Create serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Plate Setup : Add the serially diluted compounds to a 96-well microtiter plate. Add the parasite culture (initial parasitemia of ~0.5%) to each well. Include positive (parasites with chloroquine) and negative (parasites without drug) controls.

-

Incubation : Incubate the plates for 48-72 hours under the conditions described in step 1.

-

Growth Inhibition Measurement : Quantify parasite growth inhibition. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content.

-

Lyse the cells in the wells by freeze-thawing.

-

Add lysis buffer containing SYBR Green I dye.

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The SAR of this compound analogs is a well-established yet dynamic field. The core principles remain constant: the quinoline nucleus is essential, a 7-chloro (or equivalent electron-withdrawing) group is required for potency, and the 4-amino side chain is the primary modulator of activity, especially against resistant strains. [9][10][11]The most successful modern strategies focus on modifying the side chain to include bulky, lipophilic moieties that disrupt the parasite's resistance mechanisms. [2][4]This approach has yielded numerous compounds with low-nanomolar potency against multi-drug resistant P. falciparum.

Future research will likely continue to explore novel side chain architectures and the use of hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores to create agents with dual mechanisms of action. [2]Furthermore, a deeper understanding of the structural biology of resistance transporters like PfCRT will enable more precise, structure-based design of analogs that are impervious to efflux, ensuring the continued utility of this invaluable chemical scaffold in the global fight against malaria.

References

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.

- Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Deriv

- Quinolines- Antimalarial drugs.pptx. Slideshare.

- Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, PubMed Central.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.

- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infection and Drug Resistance, PubMed Central.

- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, PubMed.

- SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022, August 12). YouTube.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.

- Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, PubMed Central.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, Taylor & Francis Online.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, PubMed Central.

- Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101.

- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, PubMed.

- Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis.

- [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Journal of the Brazilian Chemical Society, PubMed Central.

- Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, ASM Journals.

- Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). ACS Omega.

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.

- Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022, April 19). ChemistrySelect, PubMed Central.

- A Refined Pharmacophore Identifies Potent 4-Amino-7-chloroquinoline-Based Inhibitors of the Botulinum Neurotoxin Serotype A Metalloprotease. Journal of Computer-Aided Molecular Design.

- Effect of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol and chloroquine on...

- Synthesis and in Vitro and in Vivo Antimalarial Activity of N 1 -(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives. (2025, August 6).

- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, PubMed Central.

- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016, January 14). Hilaris Publisher.

- A new generation of 7-Chloro-4-Aminoquinoline antimalarials. (2010, July 1). Semantic Scholar.

- Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. (2025, August 6).

- Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. (2022, April 21). ChemistrySelect, PubMed.

Sources

- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. journals.asm.org [journals.asm.org]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic characterization of 7-chloroquinolin-4-amine using NMR, IR, and mass spectrometry

A Comprehensive Guide to the Spectroscopic Characterization of 7-chloroquinolin-4-amine

Abstract

This compound is a critical chemical intermediate and a core structural motif in numerous pharmacologically active compounds, most notably in antimalarial drugs like Chloroquine.[1][2] Its precise structural identification and purity assessment are paramount in research and drug development. This technical guide provides an in-depth exploration of the spectroscopic techniques used for the unequivocal characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework